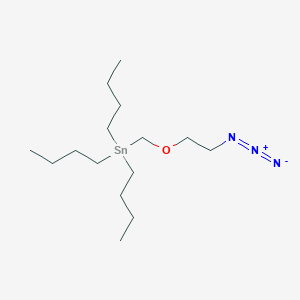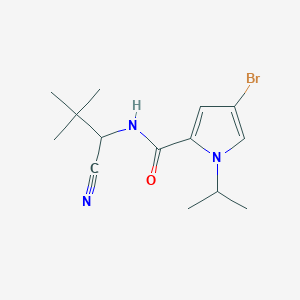![molecular formula C15H15NO4S B2527649 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid CAS No. 406927-72-8](/img/structure/B2527649.png)
4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid" is a sulfonamide-based molecule, which is a class of compounds known for their wide range of medicinal and industrial applications. Sulfonamides typically contain a sulfur atom bonded to an amine group and a benzene ring, which can be modified to alter the properties of the compound for specific uses.
Synthesis Analysis
The synthesis of sulfonamide compounds can vary depending on the desired substituents on the benzene ring. For example, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate, with the structure characterized by FT-IR and 1H NMR . Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . These methods could potentially be adapted for the synthesis of "4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often characterized using techniques such as X-ray diffraction, as seen in the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . The conformation of diaryl sulphides with intramolecular sulfur(II)–oxygen interaction was also studied using X-ray diffraction, which provides insights into the spatial arrangement of atoms within the molecule and the potential for intramolecular interactions .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone . This showcases the reactivity of sulfonamide compounds in condensation reactions, which could be relevant for further functionalization of "4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be influenced by their molecular structure. Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular orbital, and non-linear optical properties of these compounds . The electrooxidation process described for the conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid highlights the electrochemical properties that can be exploited for the synthesis of sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Environmental Remediation
A significant application area for complex organic compounds, such as 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid, is in the field of environmental science, particularly in advanced oxidation processes (AOPs). These processes are crucial for degrading recalcitrant compounds in water, thereby addressing water scarcity and environmental contamination. AOPs lead to the generation of various by-products, kinetics, and mechanisms essential for the effective treatment of pollutants. The study by Qutob et al. (2022) emphasizes the importance of understanding the degradation pathways, by-products, and biotoxicity of pollutants treated by AOPs, highlighting the role of computational methods in predicting the most reactive sites of molecules for enhanced degradation efficiency (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis of Biologically Active Compounds
Another critical application of 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid is in the synthesis of biologically active compounds. This process involves creating intermediates essential for manufacturing drugs with anti-inflammatory, analgesic, and other therapeutic properties. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen, highlights the importance of developing efficient synthetic routes for pharmaceutical applications. The work by Qiu et al. (2009) underlines the challenges and solutions in synthesizing such intermediates, emphasizing the need for cost-effective and environmentally friendly methodologies (Qiu, Gu, Zhang, & Xu, 2009).
Drug Development and Pharmacological Studies
The molecular structure of 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid offers a platform for developing novel drugs and conducting pharmacological studies. Compounds with similar structures have been investigated for their therapeutic potential in treating various diseases. For example, the exploration of nitisinone's degradation processes and by-products provides insights into its stability and efficacy as a medical treatment, as studied by Barchańska et al. (2019) (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019). Similarly, the analysis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives by Hryhoriv et al. (2021) showcases the synthetic and pharmacological potential of such compounds, indicating their significance in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Environmental Biodegradation and Toxicology
Understanding the environmental fate and biodegradation of complex organic molecules is crucial for assessing their impact on ecosystems. Studies like the one by Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, providing valuable information on the degradation pathways, intermediates, and the role of microbial processes in mitigating environmental pollution (Liu & Avendaño, 2013).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-3-5-13(8-10)16-21(19,20)14-9-12(15(17)18)7-6-11(14)2/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKMFXLAESXJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2527570.png)


![2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2527578.png)


![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)
![4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2527582.png)




